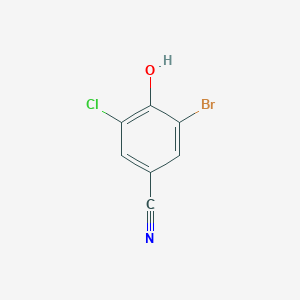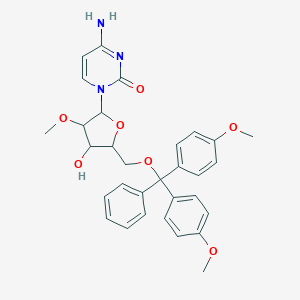
5'-O-Dmt-2'-o-methylcytidine
Descripción general
Descripción
5’-O-Dmt-2’-o-methylcytidine is a biomedicine research product used for the treatment of viral infections, cancer, and neurological disorders . It acts as an antiviral and anticancer agent by inhibiting viral replication and tumor growth .
Molecular Structure Analysis
The molecular formula of 5’-O-Dmt-2’-o-methylcytidine is C31H33N3O7 . It has a molecular weight of 559.62 . The IUPAC name is 4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one .Physical And Chemical Properties Analysis
5’-O-Dmt-2’-o-methylcytidine is a white to off-white powder . It has a density of 1.3±0.1 g/cm3 and a boiling point of 729.7±70.0°C at 760 mmHg . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Role in DNA Methylation and Gene Expression
5'-O-Dmt-2'-o-methylcytidine is significantly associated with DNA methylation processes. DNA methylation, particularly in the promoter regions, plays a crucial role in gene silencing and has been a therapeutic target in cancer treatment. Studies have shown that drugs like 5-aza-2'-deoxycytidine, which affect DNA methylation, can reactivate silenced tumor suppressor genes, offering a potential approach for cancer therapy (Yang et al., 2014).
Impact on Cancer Treatment
In the context of cancer, 5'-O-Dmt-2'-o-methylcytidine-related compounds, such as 5-aza-2'-deoxycytidine, have been used to treat myelodysplastic syndromes and acute myelogenous leukemia (Piekarz & Bates, 2009). These compounds work by inhibiting DNA methyltransferases, which are responsible for maintaining methylation patterns that regulate gene expression.
Epigenetic Therapies
Epigenetic therapies, which involve the use of DNA methyltransferase inhibitors, are an important part of the anticancer armamentarium. These therapies, by impacting methylation patterns, can significantly influence the expression of genes involved in tumor growth and resistance (Murgo, 2005).
Potential for Stem Cell Differentiation
Research has also explored the potential of 5'-O-Dmt-2'-o-methylcytidine-related compounds in stem cell differentiation. DNA methyltransferase inhibitors have been shown to influence stem cell fate and could potentially be used to induce specific types of cells, such as sensory hair cells, from stem/progenitor cells (Zhou & Hu, 2016).
Inhibition of DNA Methyltransferases
The inhibition of DNA methyltransferases, a key mechanism of action for compounds like 5'-O-Dmt-2'-o-methylcytidine, is crucial in their therapeutic applications. This inhibition can lead to gene reactivation and DNA demethylation, offering potential strategies for the treatment of various diseases, particularly cancers (Ghoshal et al., 2005).
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O7/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)34-18-17-26(32)33-30(34)36/h4-18,25,27-29,35H,19H2,1-3H3,(H2,32,33,36)/t25-,27-,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUECLTUXFCGWTO-YXINZVNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Dmt-2'-o-methylcytidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



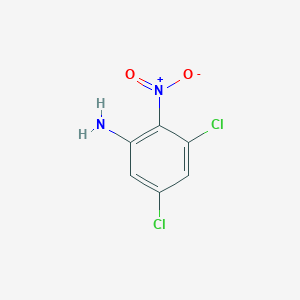
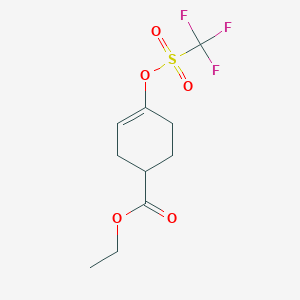
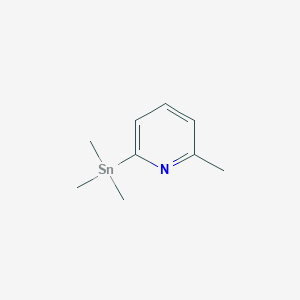
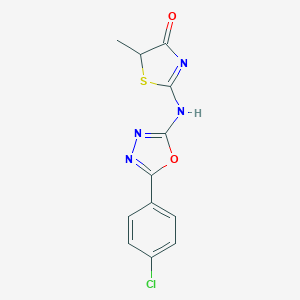
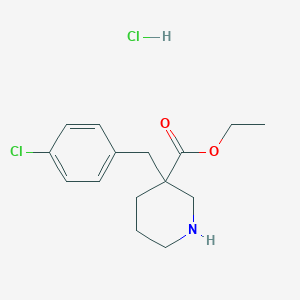
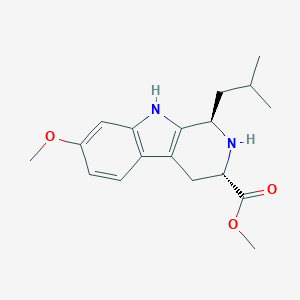
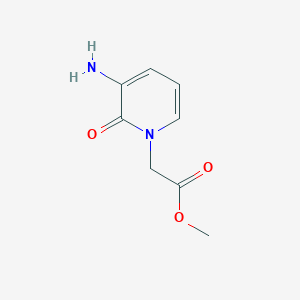
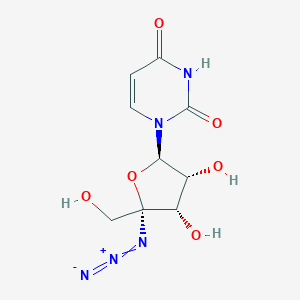
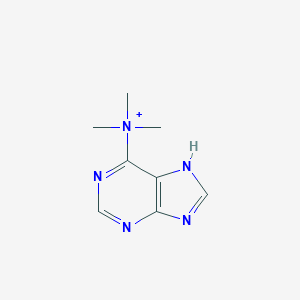
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)


![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
